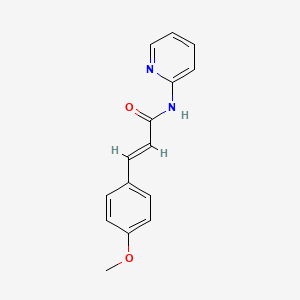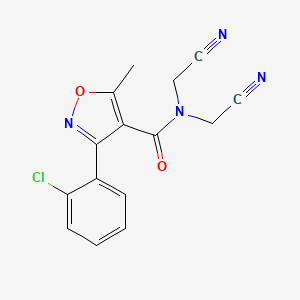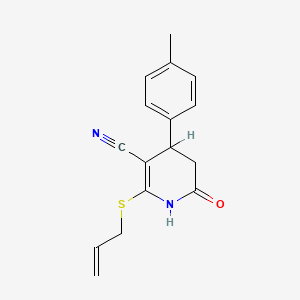![molecular formula C15H14N4O5 B11691010 4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is an organic compound known for its distinctive structure and properties. It is a derivative of hydrazine and phenol, featuring a dinitrophenyl group. This compound is notable for its applications in various fields, including analytical chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones and phenolic derivatives.
科学的研究の応用
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Pharmaceuticals: Investigated for its potential as an antifungal and antimicrobial agent.
Material Science: Utilized in the synthesis of advanced materials and sensors.
作用機序
The mechanism of action of 4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be exploited in various analytical and catalytic applications. Additionally, its ability to undergo redox reactions makes it useful in biological systems for modulating oxidative stress .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar analytical purposes.
4-Nitrophenylhydrazine: Another hydrazine derivative with comparable reactivity.
Uniqueness
4-[(1E)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENOL is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a phenolic group with a dinitrophenylhydrazine moiety allows for versatile applications in both chemical and biological contexts .
特性
分子式 |
C15H14N4O5 |
|---|---|
分子量 |
330.30 g/mol |
IUPAC名 |
4-[(E)-N-(2,4-dinitroanilino)-C-ethylcarbonimidoyl]phenol |
InChI |
InChI=1S/C15H14N4O5/c1-2-13(10-3-6-12(20)7-4-10)16-17-14-8-5-11(18(21)22)9-15(14)19(23)24/h3-9,17,20H,2H2,1H3/b16-13+ |
InChIキー |
RVEHKPJNMYYCIS-DTQAZKPQSA-N |
異性体SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)O |
正規SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)O |
溶解性 |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11690944.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)




![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11690971.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11690981.png)
